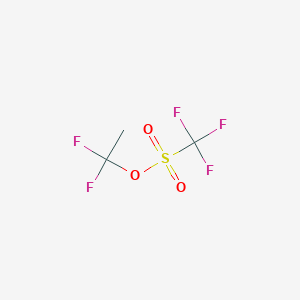![molecular formula C7H13ClN4 B2479749 3-Azido-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1824447-07-5; 2230804-30-3](/img/structure/B2479749.png)
3-Azido-8-azabicyclo[3.2.1]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound that features a bicyclic structure with an azido group attached. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of achiral tropinone derivatives for desymmetrization processes are likely employed in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Azido-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
3-Azido-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Azido-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, which are useful for labeling and tracking molecules in biological systems . The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity .
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares the same bicyclic structure but lacks the azido group.
3-Chloro-8-azabicyclo[3.2.1]octane: This compound has a chlorine atom instead of an azido group.
8-Oxa-3-azabicyclo[3.2.1]octane: This compound has an oxygen atom in the bicyclic structure.
Uniqueness
The presence of the azido group in 3-Azido-8-azabicyclo[3.2.1]octane hydrochloride makes it unique compared to its analogs. This functional group allows for specific chemical reactions, such as click chemistry, which are not possible with the other compounds .
Propiedades
Número CAS |
1824447-07-5; 2230804-30-3 |
|---|---|
Fórmula molecular |
C7H13ClN4 |
Peso molecular |
188.66 |
Nombre IUPAC |
3-azido-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C7H12N4.ClH/c8-11-10-7-3-5-1-2-6(4-7)9-5;/h5-7,9H,1-4H2;1H |
Clave InChI |
VXIFLAIJBNZDKU-UHFFFAOYSA-N |
SMILES |
C1CC2CC(CC1N2)N=[N+]=[N-].Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2479667.png)

![(E)-methyl 2-(6-(methylsulfonyl)-2-((pyrazine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2479671.png)


![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2479677.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2479681.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479683.png)


![2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2479687.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2479688.png)

